2-Fluoro-6-hydrazinopyridine
Overview
Description
2-Fluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a hydrazine group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydrazinopyridine can be synthesized through several methods, primarily involving the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The general reaction scheme is as follows:
Nucleophilic Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-6-hydrazinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
2-Hydrazinopyridine: Lacks the fluorine atom, making it less stable and less bioavailable.
6-Fluoropyridin-2-amine: Contains an amine group instead of a hydrazine group, leading to different reactivity and applications.
2-Fluoropyridine: Lacks the hydrazine group, limiting its use in certain synthetic applications.
Uniqueness: 2-Fluoro-6-hydrazinopyridine is unique due to the presence of both a fluorine atom and a hydrazine group, which confer enhanced stability, reactivity, and bioavailability. These properties make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCDDOSISTEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363074 | |
Record name | 2-fluoro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80714-39-2 | |
Record name | 2-fluoro-6-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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